Cas no 67074-71-9 (pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci))

Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI) is a heterocyclic compound featuring a fused pyridine-pyrazine-dione core structure. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors involved in neurological and metabolic pathways. The methyl substitution at the 1-position enhances stability and may influence binding affinity. Its rigid bicyclic framework offers synthetic versatility for further functionalization, making it a valuable intermediate in the development of bioactive molecules. The compound’s well-defined structure and purity ensure reproducibility in research applications.
pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci) structure
67074-71-9 structure
商品名:pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci)
CAS番号:67074-71-9
MF:C8H7N3O2
メガワット:177.160081148148
MDL:MFCD19704622
CID:965340
PubChem ID:45099686

pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci) 化学的及び物理的性質

名前と識別子

    • pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci)
    • 1-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione
    • 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
    • DTXSID10668054
    • AKOS027411979
    • 1-METHYL-1,4-DIHYDROPYRIDO[2,3-B]PYRAZINE-2,3-DIONE
    • BS-17318
    • CS-0151130
    • MFCD19704622
    • SCHEMBL26671849
    • D83397
    • 67074-71-9
    • 1-methyl-5H-pyrido[2,3-b]pyrazine-2,3-dione
    • MDL: MFCD19704622
    • インチ: InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12)
    • InChIKey: BSQBDLZRKDSFOK-UHFFFAOYSA-N
    • ほほえんだ: CN1C2=C(NC(=O)C1=O)N=CC=C2

計算された属性

  • せいみつぶんしりょう: 177.053826475g/mol
  • どういたいしつりょう: 177.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 62.3Ų

pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M900442-250mg
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
67074-71-9 97%
250mg
946.80 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X22045-1g
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
67074-71-9 97%
1g
¥1750.0 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU670-1g
1-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione
67074-71-9 95%
1g
¥1807.0 2024-04-17
Ambeed
A259021-1g
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
67074-71-9 97%
1g
$106.0 2025-03-04
abcr
AB539268-1g
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione; .
67074-71-9
1g
€426.10 2025-02-13
Aaron
AR005RZO-100mg
1-METHYL-1,4-DIHYDROPYRIDO[2,3-B]PYRAZINE-2,3-DIONE
67074-71-9 97%
100mg
$48.00 2023-12-14
Aaron
AR005RZO-250mg
1-METHYL-1,4-DIHYDROPYRIDO[2,3-B]PYRAZINE-2,3-DIONE
67074-71-9 97%
250mg
$96.00 2023-12-14
1PlusChem
1P005RRC-1g
1-METHYL-1,4-DIHYDROPYRIDO[2,3-B]PYRAZINE-2,3-DIONE
67074-71-9 97%
1g
$222.00 2024-04-22
eNovation Chemicals LLC
Y1228361-1g
1-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
67074-71-9 95%
1g
$300 2025-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BD905-50mg
pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci)
67074-71-9 97%
50mg
321.0CNY 2021-07-17

pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci) 関連文献

pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci)に関する追加情報

Recent Advances in the Study of Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI) (CAS: 67074-71-9)

The compound pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI) (CAS: 67074-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its pyrido-pyrazine-dione core, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of pyrido[2,3-b]pyrazine-2,3-dione derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against specific kinase enzymes involved in inflammatory pathways. The researchers employed a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins. These findings suggest potential applications in the development of novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI) has also shown promise as an anticancer agent. A recent preclinical study highlighted its ability to induce apoptosis in certain cancer cell lines by modulating key signaling pathways. The study, conducted by a team at the National Cancer Institute, utilized high-throughput screening to evaluate the compound's efficacy across a panel of cancer cell types. The results indicated selective cytotoxicity against tumor cells while sparing normal cells, underscoring its potential as a targeted therapy.

The synthesis and optimization of pyrido[2,3-b]pyrazine-2,3-dione derivatives have also been a focal point of recent research. A 2024 paper in Organic Letters described a novel synthetic route for producing this compound with improved yield and purity. The authors employed a multi-step reaction sequence involving key intermediates, which were characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. This methodological advancement is expected to facilitate further pharmacological studies and scale-up production for clinical trials.

Despite these promising developments, challenges remain in the clinical translation of pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI). Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Ongoing research is exploring structural modifications to enhance the compound's drug-like properties while retaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to advancing this compound toward clinical applications.

In conclusion, pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI) (CAS: 67074-71-9) represents a promising scaffold for the development of new therapeutic agents. Its diverse biological activities and recent synthetic advancements highlight its potential in addressing unmet medical needs. Future research should focus on optimizing its pharmacological profile and conducting rigorous preclinical evaluations to pave the way for clinical development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:67074-71-9)pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci)
A1171236
清らかである:99%
はかる:1g
価格 ($):200.0